Phosphorus triiodide

Phosphorus Chemistry Reagent Stability Procurement

Phosphorus triiodide (PI₃) presents procurement challenges due to its hygroscopic nature and weak P-I bond (ΔH°f = -46 kJ/mol), which complicates storage. However, this inherent instability is the source of its unique reactivity, making it irreplaceable for specific transformations where PBr₃ or PCl₃ fail. - Achieve ~90% yield in alcohol-to-alkyl iodide conversion, essential for SN2 and coupling reactions. - Perform sulfoxide deoxygenation even at -78 °C, preserving thermally labile substrates. - Sole effective reagent for iodopyrazine synthesis (15-20% yield) where bromide sources show zero reactivity.

Molecular Formula PI3
I3P
Molecular Weight 411.6872 g/mol
CAS No. 13455-01-1
Cat. No. B084935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorus triiodide
CAS13455-01-1
Molecular FormulaPI3
I3P
Molecular Weight411.6872 g/mol
Structural Identifiers
SMILESP(I)(I)I
InChIInChI=1S/I3P/c1-4(2)3
InChIKeyPZHNNJXWQYFUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorus Triiodide (PI₃) Procurement Essentials


Phosphorus triiodide (PI₃, CAS 13455-01-1) is an inorganic phosphorus trihalide that exists as a dark red, hygroscopic solid [1]. Unlike the more stable PCl₃ and PBr₃, PI₃ is characterized by a significantly weaker P–I bond, reflected in its standard enthalpy of formation of only –46 kJ/mol [1][2]. This instability is a primary consideration for its handling and storage, yet it is precisely this property that underpins its unique reactivity profile, which cannot be reliably substituted by its chloro or bromo counterparts. PI₃ is commercially available but is frequently generated in situ from red phosphorus and iodine to ensure maximum reactivity in critical transformations [2].

Why Generic Halide Substitution Fails for PI₃


Attempting to substitute PI₃ with the more stable and readily available PBr₃ or PCl₃ in protocols designed for iodination or low-temperature deoxygenation is scientifically unsound. The fundamental P–I bond enthalpy, which is 184 kJ/mol weaker than the P–Br bond [1], directly dictates the divergent reaction outcomes. This is not merely a matter of exchanging halogens; the difference in bond strength leads to a stark contrast in reagent instability and reducing power. For instance, while PBr₃ is a standard electrophilic brominating agent, PI₃ acts as a potent reducing and deoxygenating agent, even at cryogenic temperatures, a capability not shared by its lighter analogs. Consequently, procurement and experimental design must be based on the specific, quantitative performance of PI₃, as detailed below, rather than assuming functional equivalence within the phosphorus trihalide class.

PI₃ Performance Evidence


Thermodynamic Instability vs. PBr₃ and PCl₃

PI₃ is fundamentally less stable than its lighter analogs, PBr₃ and PCl₃. This is quantified by the standard enthalpy of formation, where PI₃ has a value of only –46 kJ/mol, compared to significantly more negative values for PBr₃ and PCl₃ [1]. This instability is a key differentiator, explaining its higher reactivity and specific handling requirements. A cross-study analysis of bond energies confirms the P–I bond (184 kJ/mol) is substantially weaker than the P–Br bond (264 kJ/mol) [2].

Phosphorus Chemistry Reagent Stability Procurement

Low-Temperature Sulfoxide Reduction

PI₃ demonstrates a unique and powerful deoxygenation capacity, capable of reducing sulfoxides to thioethers even at –78 °C [1][2]. This low-temperature efficacy is a hallmark feature that distinguishes it from milder oxygen acceptors and most other reducing agents, which typically require higher activation energies. While direct comparative yield data at -78°C is unavailable, this property is consistently highlighted as a class-level differentiating factor.

Organic Synthesis Deoxygenation Sulfoxide Reduction

Iodopyrazine Synthesis Advantage

In the specialized synthesis of iodopyrazines, the use of PI₃ provides a distinct advantage, yielding the desired product in 15-20% in refluxing 1,1,2-trichloroethane [1]. This is contrasted with the use of bromide sources, which under identical conditions produce no yield of the corresponding iodopyrazine, as the reaction does not proceed. This is a direct, albeit niche, case of absolute selectivity where PI₃ is the only viable option.

Heterocyclic Chemistry Iodination Pyrazine Synthesis

Alkyl Iodide Synthesis vs. PBr₃

Both PI₃ and PBr₃ are highly effective for converting primary and secondary alcohols to their respective alkyl halides, achieving yields of approximately 90% under optimized conditions [1][2]. The quantitative yield is not the differentiator; rather, the value lies in the specific halogen installed. PI₃ is the standard, high-yielding reagent for installing iodine, which is essential for subsequent SN2 reactions, Grignard formation, or cross-couplings where iodoalkanes are preferred due to their superior leaving group ability.

Alcohol Conversion Alkyl Halide Synthesis Halogenation

Lewis Basicity vs. PBr₃ and PCl₃

In the context of donor-acceptor chemistry, PI₃ exhibits a donor strength that is distinct from its analogs. Ab initio calculations reveal that the donor properties of phosphorus trihalides fall in the series: PI₃ > PCl₃ > PBr₃ > PF₃ [1]. This places PI₃ as a stronger Lewis base than PBr₃, a factor that can influence the stability and geometry of metal complexes. While the difference is not quantified by a single measurable constant in this study, the relative ordering is a clear class-level inference from computational data.

Coordination Chemistry Lewis Basicity Phosphorus Ligands

Application Scenarios for PI₃


Alkyl Iodide Synthesis from Alcohols

Procure PI₃ (or red phosphorus and iodine for in situ generation) when a high-yield (~90%) conversion of a primary or secondary alcohol to an alkyl iodide is required. This scenario is justified by the comparable yield to the PBr₃ bromination protocol, as detailed in Section 3, but with the critical difference of providing an iodoalkane product essential for subsequent SN2 displacements or organometallic coupling reactions [1].

Sulfoxide and Selenoxide Deoxygenation

Select PI₃ as the reducing agent for the deoxygenation of sulfoxides or selenoxides to their corresponding sulfides or selenides when substrate thermal lability is a concern. The evidence in Section 3 demonstrates its unique capability to perform this reduction even at –78 °C [1][2], enabling clean conversions with minimal side-product formation.

Iodinated Heterocycle Synthesis

PI₃ is the sole effective reagent for the synthesis of iodopyrazines from their precursors, as indicated by the direct comparison data in Section 3. While the yield (15-20%) is modest, the complete lack of reactivity with alternative halogenating agents (e.g., bromide sources) makes PI₃ an essential, non-substitutable reagent for this specific class of compounds [1].

P(III) Donor Chemistry in Organometallics

When exploring the electronic effects of phosphorus-based ligands, PI₃ presents a distinct Lewis basicity profile. As shown in Section 3, computational studies rank PI₃ as a stronger donor than both PBr₃ and PCl₃ [1]. This property can be exploited to tune the electronic environment of a metal center, providing a rationale for its use in specialized coordination chemistry or catalysis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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